1-(2-氨基乙基)-3-异丙基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

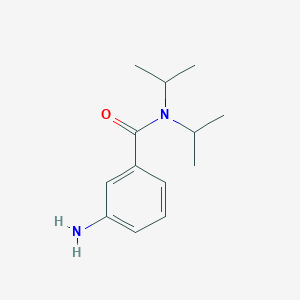

1-(2-Aminoethyl)-3-isopropylurea is a compound that can be categorized within the realm of unnatural amino acids. Unnatural amino acids are of significant interest due to their potential applications in medicinal and pharmaceutical chemistry. They can serve as building blocks for the synthesis of peptides and can be incorporated into proteins to study protein function or to create proteins with novel properties.

Synthesis Analysis

The synthesis of unnatural amino acids can be achieved through various methods. One such method involves the use of ω-transaminase (ω-TA)-catalyzed amino group transfer between α-keto acids and isopropylamine. Isopropylamine serves as an ideal amino donor for reductive amination due to its cost-effectiveness and the high volatility of the resulting ketone product, which simplifies purification . Another approach for synthesizing amino acids, such as 3-amino-3-arylpropionic acids, is through a one-pot synthesis process. This method has been optimized through mechanistic studies to enhance the production of β-amino acids .

Molecular Structure Analysis

The molecular structure of 1-(2-Aminoethyl)-3-isopropylurea is not directly discussed in the provided papers. However, the structure of related compounds, such as 1-amino-1,3-cyclopentanedicarboxylic acid, has been analyzed. This compound, which is a rigid analogue of the endogenous amino acids glutamate and aspartate, exists in different geometric isomers. The absolute configuration of these isomers has been determined using methods such as fractional crystallization and spectral data analysis, including optical rotation, circular dichroism, and 13C nuclear magnetic resonance .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of unnatural amino acids include reductive amination catalyzed by ω-TA. This reaction involves the transfer of an amino group to a carbonyl compound, resulting in the formation of an amino acid . The one-pot synthesis of β-amino acids also involves reactions that have been optimized based on the electronic effect of para-substitution and the influence of solvent polarity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminoethyl)-3-isopropylurea are not explicitly detailed in the provided papers. However, the volatility of the ketone byproduct in the synthesis using isopropylamine suggests that the compound may have properties that facilitate its separation and purification . The properties of related compounds, such as the solubility and reactivity of the isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, have been studied to understand their behavior as neuronal excitants .

科学研究应用

化学合成和结构分析:

- Becker等人(2005年)研究了相关化合物的合成和结构,重点关注了化合物中典型的双键负离子的分子结构和反应性 (Becker et al., 2005)。

- Bunch等人(2003年)对α-氨基酸的构象限制类似物的设计和合成进行了研究,这是药物化学研究中使用的一种策略 (Bunch et al., 2003)。

土壤中的代谢和动态:

- Bending等人(2001年)研究了异丙嘧啶的代谢,这是一种结构与1-(2-氨基乙基)-3-异丙基脲相关的化合物,在土壤中的行为和降解动态提供了见解 (Bending et al., 2001)。

表面功能化和稳定性:

- Zhu等人(2012年)探讨了在二氧化硅上制备水解稳定的氨基硅烷衍生层的过程,这个过程可能与使用类似1-(2-氨基乙基)-3-异丙基脲的化合物对表面进行功能化相关 (Zhu et al., 2012)。

- Smith和Chen(2008年)讨论了保持源自氨基硅烷的表面功能性的挑战,提供了可能适用于类似化合物的见解 (Smith & Chen, 2008)。

药理动力学和生物活性:

- Loubatières(1959年)研究了降糖芳基磺胺类药物的一般药理动力学,1-(2-氨基乙基)-3-异丙基脲可能与之相关 (Loubatières, 1959)。

聚合和材料合成:

- Bakkali-Hassani等人(2018年)研究了从未保护的氨基醇引发的N-杂环卡宾催化的环开聚合,这个过程可能与1-(2-氨基乙基)-3-异丙基脲相关 (Bakkali-Hassani et al., 2018)。

安全和危害

未来方向

The development of new synthetic methods and applications for amines and their derivatives is an active area of research. This includes the development of new catalysts for amine synthesis, the design of amines with specific properties for use in pharmaceuticals or materials science, and the study of the biological activity of amines and their derivatives .

属性

IUPAC Name |

1-(2-aminoethyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c1-5(2)9-6(10)8-4-3-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJJTXGNHCANIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

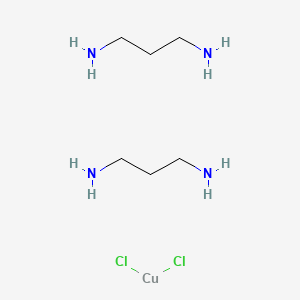

CC(C)NC(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501277641 |

Source

|

| Record name | N-(2-Aminoethyl)-N′-(1-methylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminoethyl)-3-isopropylurea | |

CAS RN |

53673-40-8 |

Source

|

| Record name | N-(2-Aminoethyl)-N′-(1-methylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53673-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-N′-(1-methylethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501277641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)